molecular formula C15H13ClN2O3 B5690881 N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide

Cat. No. B5690881
M. Wt: 304.73 g/mol
InChI Key: DVDKJWSNSOIDGJ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the disruption of these processes, which can result in cell death. The compound has been found to be particularly effective against cancer cells, which have a higher rate of DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide are primarily related to its mechanism of action. The compound has been found to induce cell death in cancer cells, which makes it a potential candidate for cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its specificity. The compound has been found to target specific enzymes and cellular processes, which can make it useful in studying these processes. Additionally, the compound has been found to be effective against cancer cells, which can make it useful in cancer research.
One of the limitations of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which can limit its use in certain experiments. Additionally, the compound has been found to be unstable in certain conditions, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound's mechanism of action. Additionally, the compound could be studied further for its potential use in the treatment of cancer and other diseases. Finally, research could be conducted to identify new compounds that are similar to N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide but with improved stability and reduced toxicity.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide is a compound that has potential applications in various fields of research. Its mechanism of action affects certain biochemical and physiological processes, making it a potential candidate for drug development and cancer treatment. While the compound has advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-N-ethylpropan-1-amine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound as a white solid.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been found to have potential applications in various fields of research. One of the primary areas of research is in the development of new drugs. The compound has been found to have a mechanism of action that affects certain biochemical and physiological processes, which makes it a potential candidate for drug development. Additionally, the compound has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-5-3-4-11(10-12)8-9-17-15(19)13-6-1-2-7-14(13)18(20)21/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDKJWSNSOIDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide

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